
N-Adamantan-1-yl-3-amino-benzamide
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Overview
Description
N-Adamantan-1-yl-3-amino-benzamide: is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol . This compound features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity, attached to an amino-benzamide structure. The adamantane group imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
Related compounds have been shown to have anti-dengue virus activity
Mode of Action
It is synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid . The interaction of N-Adamantan-1-yl-3-amino-benzamide with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have shown significant anti-dengue virus serotype 2 activity . This suggests that this compound may affect pathways related to viral replication or immune response.
Pharmacokinetics
The compound has a molecular weight of 270.37 , which may influence its bioavailability and distribution within the body.
Result of Action
Related compounds have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity , suggesting that this compound may have similar effects.
Action Environment
Storage at room temperature is recommended , suggesting that temperature may influence the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 1-bromoadamantane with carboxylic acid amides: This method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes, yielding N-adamantylated amides in 70-90% yield.
Microwave-assisted synthesis: Another method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions.
Industrial Production Methods: Industrial production methods for N-Adamantan-1-yl-3-amino-benzamide are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Adamantan-1-yl-3-amino-benzamide can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halogenated adamantane derivatives and nitrogen-containing nucleophiles.
Oxidation: Oxidizing agents such as iodine can be used for oxidative dehydrogenation of adamantane derivatives.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted adamantane derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of dehydroadamantane derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-Adamantan-1-yl-3-amino-benzamide has the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol. The compound features an adamantane core, known for its three-dimensional structure, which enhances the biological activity of related compounds. The presence of the amino and benzamide functional groups contributes to its reactivity and interaction with biological targets.
Chemistry
In the field of chemistry, this compound is utilized in the synthesis of various functional adamantane derivatives. These derivatives are valuable in developing new materials and catalysts, showcasing the compound's versatility in organic synthesis.
Biology and Medicine
The compound exhibits promising biological activities, particularly in pharmacological studies:
- Antiviral Activity : Research indicates that adamantane derivatives, including this compound, show significant inhibitory effects against viruses such as dengue virus serotype 2. Structural features similar to those in this compound are believed to contribute to this antiviral activity .
- PARP Inhibition : Studies have demonstrated that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP) activity, providing protective effects against renal ischemia/reperfusion injury. This suggests potential applications for this compound in renal protection models.
- Analgesic Properties : Certain adamantane derivatives have been evaluated for their analgesic properties, revealing antinociceptive effects through modulation of glutamate release via P2X7 receptor antagonism. This points to potential applications in pain management for this compound.
Industrial Applications
In industry, adamantane derivatives are used in producing high-energy fuels and thermally stable polymers. The unique properties of these compounds make them suitable for advanced material applications, highlighting their industrial relevance.
Antiviral Activity Against Dengue Virus
A study focused on synthesizing adamantane derivatives with significant inhibitory effects on dengue virus serotype 2. The findings indicated that structural characteristics similar to those of this compound contributed to its antiviral efficacy, suggesting further exploration for therapeutic applications against viral infections.
Renal Protection through PARP Inhibition
Research highlighted the protective effects of 3-amino-benzamide derivatives against renal ischemia/reperfusion injury by inhibiting PARP activity. This suggests that this compound may also possess similar protective properties, warranting further investigation into its pharmacological benefits in renal health.
Analgesic Effects Modulating Glutamate Release
A class of adamantane derivatives was evaluated for their analgesic properties, revealing that some exhibited antinociceptive effects by modulating glutamate release through antagonism at P2X7 receptors. This research underscores the potential use of this compound in pain management therapies.
Comparison with Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound is synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid and has shown significant anti-dengue virus activity.
N-(adamantan-1-yl)amides: These compounds are synthesized by the reaction of 1-bromoadamantane with carboxylic acid amides and exhibit various biological activities.
Uniqueness: N-Adamantan-1-yl-3-amino-benzamide is unique due to its specific amino-benzamide structure combined with the adamantane moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for research in various scientific fields.
Biological Activity
N-Adamantan-1-yl-3-amino-benzamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and antiproliferative effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol. The compound features an adamantane moiety, which is known for its unique three-dimensional structure that enhances the biological activity of related compounds.
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
-
Antiviral Activity Against Dengue Virus :
A study highlighted the synthesis of adamantane derivatives that showed significant inhibitory effects on dengue virus serotype 2. The research indicates that structural features similar to those in this compound may contribute to this antiviral activity . -
PARP Inhibition and Renal Protection :
Research on 3-amino-benzamide demonstrated protective effects against renal ischemia/reperfusion injury by inhibiting PARP activity. This suggests that this compound could possess similar protective properties in renal models . -
Analgesic Properties :
A class of adamantane derivatives was evaluated for analgesic properties, revealing that some compounds exhibited antinociceptive effects by modulating glutamate release through P2X7 receptor antagonism. This points to potential applications in pain management for this compound .
Properties
IUPAC Name |
N-(1-adamantyl)-3-aminobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFEXGSXLTSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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